4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline
Overview
Description
“4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of “1-[2-(Morpholin-4-yl)ethyl]piperazine” and "4-(1-Piperazinyl)aniline" .
Molecular Structure Analysis
The molecular structure of “this compound” is derived from its parent compounds. The IUPAC name for one of the parent compounds, “1-[2-(Morpholin-4-yl)ethyl]piperazine”, is “1-[2-(morpholin-4-ium-4-yl)ethyl]piperazine-1,4-diium” and its molecular formula is C10H24N3O .Physical And Chemical Properties Analysis
The parent compound, “1-[2-(Morpholin-4-yl)ethyl]piperazine”, is a white to light yellow low melting crystal or viscous liquid . Its molecular weight is 199.29 g/mol .Scientific Research Applications
MEOP has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to possess significant pharmacological activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MEOP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MEOP has been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
MEOP exerts its pharmacological effects by binding to specific receptors in the body, including dopamine receptors and serotonin receptors. By binding to these receptors, MEOP modulates the activity of various neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MEOP has been shown to possess significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, MEOP has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
MEOP has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, there are also some limitations associated with its use, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving MEOP. One potential area of research is the development of new MEOP derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanisms underlying MEOP's pharmacological effects and to determine its potential for clinical use in the treatment of various diseases. Finally, research is needed to investigate the potential toxic effects of MEOP and to develop methods for reducing its toxicity.
Safety and Hazards
properties
IUPAC Name |
4-[4-(2-morpholin-4-ylethyl)piperazin-1-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c17-15-1-3-16(4-2-15)20-9-7-18(8-10-20)5-6-19-11-13-21-14-12-19/h1-4H,5-14,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKOGXWCYWGECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2CCOCC2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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